3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride
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Overview
Description
3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a naphthalen-1-ylmethyl group, and a propanoic acid moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the naphthalen-1-ylmethyl group: This step often involves Friedel-Crafts alkylation reactions, where naphthalene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Formation of the propanoic acid moiety: This can be done through carboxylation reactions, where a suitable precursor is treated with carbon dioxide under basic conditions.
Final assembly: The intermediate compounds are then coupled together using amide bond formation reactions, typically involving coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or hydrogenation catalysts can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogenation catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[Cyclopropyl(phenylmethyl)amino]propanoic acid hydrochloride
- 3-[Cyclopropyl(benzyl)amino]propanoic acid hydrochloride
- 3-[Cyclopropyl(2-naphthylmethyl)amino]propanoic acid hydrochloride
Uniqueness
3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c19-17(20)10-11-18(15-8-9-15)12-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,15H,8-12H2,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVOINDLEQCSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC(=O)O)CC2=CC=CC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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